molecular formula C22H20N4O B14927299 1-benzyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927299
M. Wt: 356.4 g/mol
InChI Key: DIGHMJQUQMMJSG-UHFFFAOYSA-N
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Description

1-BENZYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. The presence of benzyl, dimethyl, and phenyl groups further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable hydrazone with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound under acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular interactions depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-3,6-DIMETHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which can lead to distinct biological activities and interactions with molecular targets

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

1-benzyl-3,6-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20N4O/c1-15-13-19(22(27)24-18-11-7-4-8-12-18)20-16(2)25-26(21(20)23-15)14-17-9-5-3-6-10-17/h3-13H,14H2,1-2H3,(H,24,27)

InChI Key

DIGHMJQUQMMJSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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